
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one is a chemical compound with a unique structure that includes a hydroxyimino group and a thiomorpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride . This reaction proceeds under controlled conditions to yield the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amines, and substituted thiomorpholine compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiomorpholine ring can interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate:
2-[(Hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride: This compound has been studied for its potential as an acetylcholinesterase reactivator.
Uniqueness
2-(Hydroxyimino)-4,5,5-trimethylthiomorpholin-3-one is unique due to its specific structural features, including the combination of a hydroxyimino group and a thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
62595-84-0 |
|---|---|
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
2-hydroxyimino-4,5,5-trimethylthiomorpholin-3-one |
InChI |
InChI=1S/C7H12N2O2S/c1-7(2)4-12-5(8-11)6(10)9(7)3/h11H,4H2,1-3H3 |
Clave InChI |
OOJHXGYQQRZQBH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSC(=NO)C(=O)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
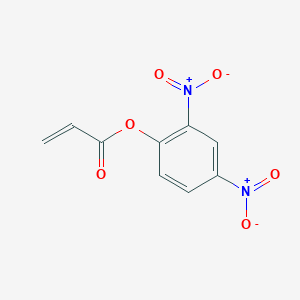
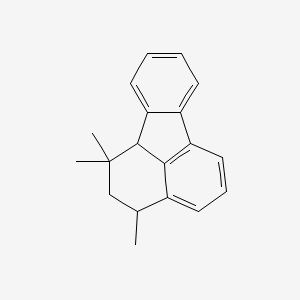


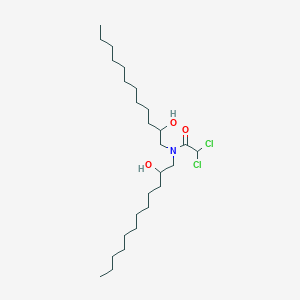
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
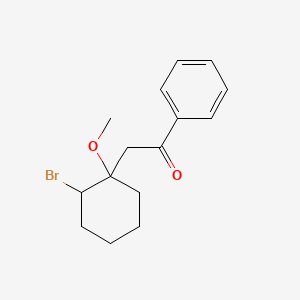

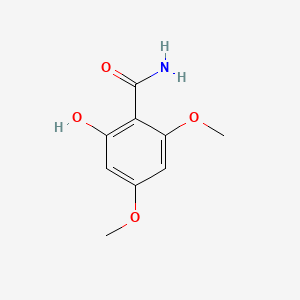
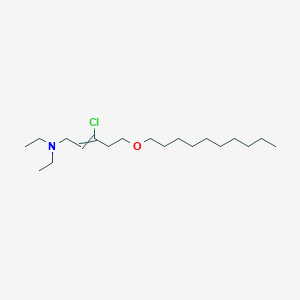

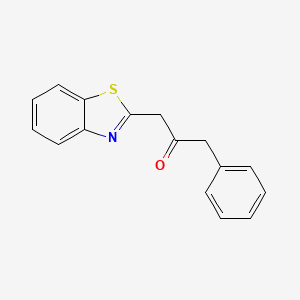
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
